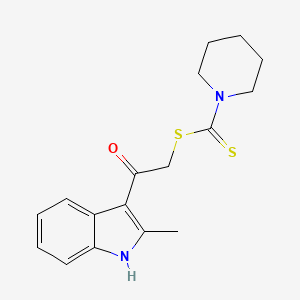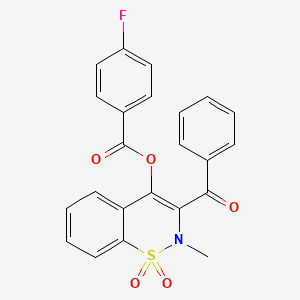![molecular formula C24H21N3O5S B11580708 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580708.png)
1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and various substituents such as methoxy and methylpropoxy groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols, thiadiazoles, and chromeno[2,3-c]pyrrole derivatives. Key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the methoxy and methylpropoxy groups.
Cyclization: reactions to form the chromeno[2,3-c]pyrrole core.
Condensation: reactions to attach the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common techniques include:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production.
Purification: methods such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Quinone derivatives: Formed through oxidation.
Hydroquinone derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Affecting transcription factors and gene regulation.
Comparaison Avec Des Composés Similaires
- 1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethylamine
- 1-[3-methoxy-4-(2-methylpropoxy)phenyl]propylamine
Comparison:
- Structural Differences : The presence of different functional groups and ring structures.
- Chemical Properties : Variations in reactivity and stability.
- Biological Activities : Differences in biological effects and therapeutic potential.
Propriétés
Formule moléculaire |
C24H21N3O5S |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O5S/c1-13(2)11-31-17-9-8-14(10-18(17)30-3)20-19-21(28)15-6-4-5-7-16(15)32-22(19)23(29)27(20)24-26-25-12-33-24/h4-10,12-13,20H,11H2,1-3H3 |
Clé InChI |
RFPWUCSNERSQAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580633.png)
![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11580639.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580671.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide](/img/structure/B11580679.png)
![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11580685.png)
![N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11580691.png)
![N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11580698.png)
![cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11580702.png)
![Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11580709.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11580724.png)
